![molecular formula C19H19N5O B1684373 2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide CAS No. 301326-22-7](/img/structure/B1684373.png)
2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide
Übersicht
Beschreibung
CH 223191, auch bekannt als 2-Methyl-2H-pyrazol-3-carbonsäure (2-Methyl-4-o-tolylazo-phenyl)-amid, ist ein synthetischer Antagonist für den Arylhydrocarbon-Rezeptor (AhR). Dieser Rezeptor ist ein ligandabhängiger Transkriptionsfaktor, der eine Vielzahl von strukturell unterschiedlichen exogenen und endogenen Molekülen erkennt. CH 223191 ist besonders wirksam gegen halogenierte aromatische Kohlenwasserstoffe wie 2,3,7,8-Tetrachlordibenzo-p-dioxin (TCDD) und wird in der wissenschaftlichen Forschung häufig verwendet, um AhR-bezogene Signalwege und Toxizitäten zu untersuchen .
Herstellungsmethoden
CH 223191 wird durch eine Reihe chemischer Reaktionen unter Verwendung von Pyrazolderivaten synthetisiert. Die Herstellung umfasst typischerweise die folgenden Schritte:
Synthese des Pyrazolkerns: Dies beinhaltet die Reaktion von Hydrazin mit einem β-Diketon zur Bildung des Pyrazolrings.
Funktionalisierung: Der Pyrazolring wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschte chemische Struktur zu erhalten.
Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Pyrazols mit einem aromatischen Amin, um das vollständige CH 223191-Molekül zu bilden.
Für die industrielle Produktion wird der Prozess mit optimierten Reaktionsbedingungen hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise mit Techniken wie Umkristallisation oder Chromatographie gereinigt .
Vorbereitungsmethoden
CH 223191 is synthesized through a series of chemical reactions involving pyrazole derivatives. The preparation typically involves the following steps:
Synthesis of the pyrazole core: This involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Functionalization: The pyrazole ring is then functionalized with various substituents to achieve the desired chemical structure.
Final assembly: The final step involves coupling the functionalized pyrazole with an aromatic amine to form the complete CH 223191 molecule.
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
CH 223191 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Pyrazolring zu modifizieren.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Halogene. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
CH 223191 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
CH 223191 entfaltet seine Wirkung, indem es selektiv den Arylhydrocarbon-Rezeptor antagonisiert. Es bindet an den Rezeptor und verhindert die Aktivierung von AhR durch seine Liganden, wie z. B. TCDD. Diese Hemmung blockiert die nukleäre Translokation und DNA-Bindung von AhR, wodurch die Transkription von AhR-Zielgenen verhindert wird . Zu den beteiligten molekularen Zielen und Signalwegen gehören die Cytochrom-P450-Enzyme, die durch AhR reguliert werden und eine entscheidende Rolle beim Metabolismus von Xenobiotika spielen .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C19H19N5O
- Molecular Weight : 333.39 g/mol
- CAS Number : 301326-22-7
CH-223191 features a complex structure that includes a diazenyl group and a pyrazole carboxamide moiety, which contribute to its biological activity. Its design allows for specific interactions with the AhR, making it a valuable tool in various research applications.
Immunology Research
Role as an AhR Antagonist
CH-223191 is primarily used to study the role of the AhR in immune responses. Research has shown that it can inhibit the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases. By blocking AhR activation, CH-223191 helps elucidate the mechanisms through which environmental toxins influence immune function.
Case Study: Th17 Cell Differentiation
In vitro studies demonstrated that CH-223191 effectively represses Th17 cell differentiation induced by endogenous AhR agonists. This finding is significant as Th17 cells are known to contribute to inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
Toxicology Applications
Investigating Environmental Toxins
CH-223191 serves as a critical tool for assessing the toxicity of environmental contaminants like dioxins and polychlorinated biphenyls (PCBs). These compounds activate the AhR pathway, leading to various toxicological effects. By using CH-223191, researchers can determine the extent to which these toxins exert their effects through AhR activation.
Case Study: Dioxin Toxicity
In studies involving HepaRG liver cells, CH-223191 was shown to block TCDD (a potent dioxin) induced gene expression linked to toxicity. The compound inhibited TCDD-mediated nuclear translocation of AhR and subsequent transcriptional activation, providing insights into how dioxins affect cellular processes .
Stem Cell Biology
Promotion of Hematopoietic Stem Cells
Recent research indicates that CH-223191 can promote the expansion of human hematopoietic stem cells (HSCs). This application is particularly relevant in regenerative medicine and transplantation therapies.
Mechanistic Insights
The mechanism by which CH-223191 enhances HSC expansion involves the modulation of cytokine signaling pathways. By inhibiting AhR activity, the compound mitigates inflammatory signals that typically suppress stem cell proliferation .
Future Directions in Research
The potential applications of CH-223191 extend beyond current uses. Future research may explore its role in:
- Cancer Therapy : Investigating how AhR antagonism affects tumor microenvironments.
- Neurobiology : Understanding the impact of environmental toxins on neurological health through AhR pathways.
Wirkmechanismus
CH 223191 exerts its effects by selectively antagonizing the aryl hydrocarbon receptor. It binds to the receptor and prevents the activation of AhR by its ligands, such as TCDD. This inhibition blocks the nuclear translocation and DNA binding of AhR, thereby preventing the transcription of AhR target genes . The molecular targets and pathways involved include the cytochrome P450 enzymes, which are regulated by AhR and play a crucial role in the metabolism of xenobiotics .
Vergleich Mit ähnlichen Verbindungen
CH 223191 ist einzigartig in seiner hohen Spezifität und Potenz als AhR-Antagonist. Im Gegensatz zu anderen AhR-Antagonisten zeigt es keine Agonistaktivität bei hohen Konzentrationen und hat keine Affinität zum Östrogenrezeptor . Ähnliche Verbindungen umfassen:
3'-Methoxy-4'-nitroflavone: Ein weiterer AhR-Antagonist mit unterschiedlicher Liganden-Selektivität.
6,2',4'-Trimethoxyflavone: Zeigt artenselektive Antagonisierung von AhR.
DIM (3,3'-Diindolylmethan): Ein AhR-Agonist, der unter bestimmten Bedingungen auch als Antagonist wirken kann.
Diese Verbindungen unterscheiden sich in ihren Bindungsaffinitäten, Selektivitäten und biologischen Wirkungen, was CH 223191 zu einem wertvollen Werkzeug für die Untersuchung von AhR-bezogenen Signalwegen und Toxizitäten macht .
Biologische Aktivität
2-Methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 380.44 g/mol. The IUPAC name highlights its diazenyl and pyrazole functionalities, which are critical for its biological interactions.
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, exhibiting significant growth inhibition:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer).
- IC50 Values :
- A549:
- MCF-7:
These values indicate potent cytotoxicity against the tested cell lines, suggesting that the compound may serve as a lead structure for further development in cancer therapy .
The mechanism of action appears to involve:
- Inhibition of Aurora-A Kinase : This kinase plays a crucial role in cell cycle regulation and its inhibition can lead to tumor growth suppression.
- Induction of Autophagy : Certain derivatives have been shown to promote autophagy without triggering apoptosis, which can be beneficial in specific therapeutic contexts .
3. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, particularly against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways essential for bacterial survival.
Case Studies
- Study on Antitumor Activity :
- Antimicrobial Assessment :
Comparative Analysis of Biological Activities
Eigenschaften
IUPAC Name |
2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-6-4-5-7-17(13)23-22-15-8-9-16(14(2)12-15)21-19(25)18-10-11-20-24(18)3/h4-12H,1-3H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTNEXPODAWWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=NN3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058698, DTXSID001045956 | |
Record name | CH 223191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1‐Methyl‐N‐{2‐methyl‐4‐[(1E)‐2‐(2‐ methylphenyl)diazen‐1‐yl]phenyl}‐1H‐pyrazole‐5‐carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301326-22-7 | |
Record name | CH-223191 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301326227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CH 223191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CH-223191 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CH-223191 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYE7315Z4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CH-223191?
A1: CH-223191 is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR) [, , , , , ].
Q2: How does CH-223191 interact with AhR?
A2: CH-223191 binds to the AhR, preventing the binding of agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) []. This prevents AhR activation and downstream signaling.
Q3: What are the downstream effects of CH-223191's interaction with AhR?
A3: By antagonizing AhR, CH-223191 inhibits various cellular processes regulated by this receptor, including:
- Suppression of Cytochrome P450 Enzyme Expression: CH-223191 effectively blocks TCDD-mediated induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are key target genes of AhR [, , , , ].
- Modulation of Immune Responses: CH-223191 can prevent the AhR-mediated suppression of immune responses, including the induction of regulatory T cells and the suppression of Th17 cell differentiation [, , , , , , ].
- Inhibition of Cell Proliferation and Promotion of Apoptosis: In certain cancer cell lines, CH-223191 has been shown to inhibit cell proliferation and promote apoptosis, potentially through the modulation of Bcl-2 family proteins like MCL1 [, ].
Q4: Does CH-223191 exhibit any agonist activity on AhR?
A4: Unlike some known AhR antagonists, CH-223191 has not demonstrated any detectable agonist-like activity on AhR [].
Q5: What are the potential therapeutic applications of CH-223191?
A5: Given its ability to modulate AhR activity, CH-223191 holds promise for therapeutic applications in several areas:
- Prevention of TCDD-Induced Toxicity: CH-223191 has demonstrated efficacy in preventing TCDD-induced liver toxicity and wasting syndrome in mouse models [].
- Cancer Therapy: Studies suggest CH-223191's potential as an anti-cancer agent by inhibiting the growth of specific cancer cell lines [, , ].
- Treatment of Inflammatory and Autoimmune Diseases: Modulation of AhR activity by CH-223191 may be beneficial in managing inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis, where AhR signaling plays a complex role [, , , ].
- Mitigation of Cigarette Smoke-Induced Lung Injury: Research suggests that CH-223191 may protect against cigarette smoke-induced lung inflammation by modulating AhR activity in the lungs [, ].
Q6: What is the molecular formula and weight of CH-223191?
A6: While the provided research does not explicitly state the molecular formula and weight of CH-223191, these can be determined from its chemical name, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide.
Q7: Is there any spectroscopic data available for CH-223191?
A7: The provided research papers do not provide detailed spectroscopic data for CH-223191.
Q8: Has any structure-activity relationship (SAR) studies been conducted on CH-223191?
A8: The provided research papers primarily focus on CH-223191's biological activity and do not delve into detailed SAR studies.
Q9: What in vitro models have been used to study the effects of CH-223191?
A9: Various cell lines have been employed in in vitro studies, including:
- Murine and Human Hepatoma Cell Lines: These models have been used to investigate CH-223191's impact on AhR activation, CYP1A1 induction, and xenobiotic metabolism [, , ].
- Immune Cells: Mouse and human T cells and macrophages have been used to study CH-223191's effects on cytokine production, T cell differentiation, and immune regulation [, , , , , ].
- Cancer Cell Lines: Different cancer cell lines, including those derived from breast cancer, leukemia, and osteosarcoma, have been used to investigate the compound's potential anti-cancer effects [, , , ].
Q10: What in vivo models have been employed to evaluate CH-223191?
A10:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.